molecular formula C19H22O6 B155113 Hirsutanonol CAS No. 41137-86-4

Hirsutanonol

Cat. No.: B155113
CAS No.: 41137-86-4
M. Wt: 346.4 g/mol
InChI Key: MVIYWFBLVAFZID-AWEZNQCLSA-N
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Description

Hirsutanonol is a naturally occurring diarylheptanoid, a type of secondary metabolite found in various plant species, particularly in the Betulaceae family. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been isolated from the bark of Alnus species, such as Alnus hirsuta var. sibirica .

Scientific Research Applications

Hirsutanonol has a wide range of scientific research applications, including:

Safety and Hazards

Hirsutanonol is primarily used for research and development under the supervision of a technically qualified individual . It does not meet the criteria for classification as hazardous .

Mechanism of Action

Target of Action

Hirsutanonol, a diarylheptanoid, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain.

Mode of Action

This compound interacts with its target, COX-2, by inhibiting its expression . This inhibition disrupts the production of prostanoids, thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostanoid synthesis pathway . By inhibiting COX-2, this compound disrupts the conversion of arachidonic acid to prostanoids, leading to a decrease in inflammation and pain .

Result of Action

This compound’s inhibition of COX-2 leads to a decrease in the production of prostanoids, resulting in reduced inflammation and pain . Additionally, this compound has been shown to have anti-filarial activity, with an IC50 value of 44.11 μg/mL for microfilariae .

Biochemical Analysis

Biochemical Properties

Hirsutanonol interacts with various biomolecules in biochemical reactions. It has been reported to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . This suggests that this compound may interact with COX-2, potentially altering its activity and influencing biochemical pathways.

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. It has demonstrated anti-filarial activity, with an IC50 value of 44.11 μg/mL for microfilariae . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its ability to inhibit COX-2 expression suggests that it may exert its effects at the molecular level through binding interactions with this enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions: Hirsutanonol can be synthesized through various chemical reactions involving the coupling of phenolic compounds. One common method involves the use of 1,7-diphenylheptane as a precursor, which undergoes hydroxylation and oxidation reactions to form this compound. The reaction conditions typically include the use of catalysts such as palladium on carbon and solvents like ethanol .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, particularly the bark of Alnus species. The extraction process includes solvent extraction followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC). The purified compound is then subjected to further chemical modifications if necessary .

Chemical Reactions Analysis

Types of Reactions: Hirsutanonol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Hirsutanonol is unique among diarylheptanoids due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIYWFBLVAFZID-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873738
Record name Hirsutanonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41137-86-4
Record name Hirsutanonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hirsutanonol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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